molecular formula C25H29N3O3S B2802064 N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901257-96-3

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2802064
CAS No.: 901257-96-3
M. Wt: 451.59
InChI Key: ZXKWQFKLTHVTNA-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of organonitrogen heterocyclic compounds. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure, often contributing to their diverse chemical and biological properties .

Scientific Research Applications

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether formation:

    Cyclopentyl group attachment: This step involves the alkylation of the intermediate compound with cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction processes.

    Antioxidant activity: Scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide: Similar structure but lacks the ethoxy group.

    N-cyclopentyl-2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide: Similar structure but lacks the methoxy group.

Uniqueness

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-3-31-20-14-13-18(15-21(20)30-2)24-27-23(17-9-5-4-6-10-17)25(28-24)32-16-22(29)26-19-11-7-8-12-19/h4-6,9-10,13-15,19H,3,7-8,11-12,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWQFKLTHVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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